molecular formula C7H13N B1601117 2,2-Dimethylpentanenitrile CAS No. 20654-47-1

2,2-Dimethylpentanenitrile

Cat. No. B1601117
CAS RN: 20654-47-1
M. Wt: 111.18 g/mol
InChI Key: TZJQCUDHKUWEFU-UHFFFAOYSA-N
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Description

2,2-Dimethylpentanenitrile is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.1848 .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpentanenitrile consists of a nitrile group (-C≡N) attached to a pentane chain with two methyl groups at the second carbon .

Scientific Research Applications

Multicomponent Reactions and Functional-Group Conversion

2,2-Dimethylpentanenitrile, as a derivative of isonitriles, has been utilized in various multicomponent reactions. A study by Kreye et al. (2007) highlights the use of a related isonitrile in Ugi, Passerini, and Ugi-Smiles reactions. This application is significant for converting the isonitrile group into a variety of carboxylic acid derivatives, acting as a neutral, nucleophilic COOH equivalent (Kreye, Westermann, & Wessjohann, 2007).

Enantioselective Synthesis and Biotransformations

2,2-Dimethylpentanenitrile is involved in the synthesis of certain cyclopropanecarboxylic acids and amides through biotransformation. Wang and Feng (2003) studied this process using Rhodococcus sp. AJ270, which allowed for highly enantioselective synthesis under mild conditions. This application is crucial in the field of chiral chemistry, particularly in producing optically pure compounds (Wang & Feng, 2003).

Ionization and Isomerization in Alkyl Nitriles

The ionization and isomerization of alkyl nitriles, including 2,2-dimethylpentanenitrile, are significant in understanding molecular behavior. Mayer et al. (2010) investigated these phenomena using molecular orbital calculations and experimental methods. Their findings are relevant in the field of physical chemistry, particularly in studying molecular ion formations and transformations (Mayer et al., 2010).

Neuroimaging in Alzheimer’s Disease

In a novel approach, 2,2-Dimethylpentanenitrile derivatives have been used in neuroimaging for Alzheimer's disease. Shoghi-Jadid et al. (2002) demonstrated the use of a radiofluorinated derivative for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living patients. This application is groundbreaking in medical imaging and diagnostics (Shoghi-Jadid et al., 2002).

Corrosion Inhibition

The derivative of 2,2-Dimethylpentanenitrile, particularly in the form of spirocyclopropane, has been explored for its corrosion inhibition properties. Research by Chafiq et al. (2020) on mild steel in acidic solutions demonstrates its potential as a green and environmentally friendly inhibitor. This application is particularly relevant in industrial chemistry and materials science (Chafiq et al., 2020).

Synthesis of Heteroarenes

2,2-Dimethylpentanenitrile plays a role in the synthesis of heteroarenes. Shi et al. (2018) developed a method for synthesizing CMe2CF3-containing heteroarenes, which are valuable in drug discovery processes. The method involves tandem dimethyltrifluoroethylation and cyclization of isonitriles (Shi et al., 2018).

properties

IUPAC Name

2,2-dimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-5-7(2,3)6-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJQCUDHKUWEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508974
Record name 2,2-Dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpentanenitrile

CAS RN

20654-47-1
Record name 2,2-Dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethylvaleronitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
K Rakus, SP Verevkin, HD Beckhaus… - Chemische …, 1994 - Wiley Online Library
The thermolysis reactions of the tricyanomethyl compounds 10a‐c were studied in solution. 2,2‐Dicyano‐3‐methyl‐3‐phenylbutyronitrile (10a) and 2,2‐dicyano‐3‐methyl‐3‐(4‐…
SS Kulp, VB Fish, NR Easton - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
The synthesis of a series of 2,2-disubstituted-5-cyanocyclopentanones by hydrolysis of the precursor 3,3-disubstituted-2-amino-1-cyanocyclopentenes (2,2-disubstituted-5-…
Number of citations: 14 cdnsciencepub.com
D Bonafoux, M Bordeau, C Biran… - Synthetic …, 1998 - Taylor & Francis
An efficient, direct and regioselective preparation of 2,2-dimethylcyclopentanone, via its enolate precursor regioselectively obtained using the 2-pyrrolidone magnesium salt, a base …
Number of citations: 12 www.tandfonline.com
SS Kulp - 1957 - search.proquest.com
THE REACTIONS AND TAUTOMERISM OP SOME CYCLOPENTANONE DERIVATIVES by STUART S. KULP A Dissertation Presented to the Graduate Pacu Page 1 THE REACTIONS …
Number of citations: 0 search.proquest.com
K Nguyen, P Sutter, P Kraft - Synthesis, 2017 - thieme-connect.com
Since the nucleophilic opening of isobutylene oxide competes with the formation of polyethers, the 2,2-dimethyl-1,4-dioxabutane moiety constitutes the most important cost driver in the …
Number of citations: 6 www.thieme-connect.com
JC Bevington, SW Breuer… - Journal of Polymer …, 1987 - Wiley Online Library
Polymers have been prepared at 60 and 100C using initiators giving the 2‐cyano‐2‐propyl radical enriched with carbon‐13 in the nitrile group. Examination by NMR of the (CH 3 ) 2 C(…
Number of citations: 15 onlinelibrary.wiley.com
CU Missling, K Sünkel, H Langhals… - … für anorganische und …, 2017 - Wiley Online Library
A series of tertiary nitriles was synthesized by alkylation of acetonitrile, primary and secondary nitriles, using alkylbromides and sodium amide in liquid ammonia. By reaction of the in …
Number of citations: 1 onlinelibrary.wiley.com
H Jitsumatsu, M Araki, A Mizukami, T Kimachi - Synthesis, 2023 - thieme-connect.com
Herein, we demonstrate the synthesis of aliphatic nitriles from N-acyl (2-nitrophenyl)sulfonamides via a desulfonylative Smiles rearrangement. The developed reaction routes provide a …
Number of citations: 0 www.thieme-connect.com
S Caille, R Crockett, K Ranganathan… - The Journal of …, 2011 - ACS Publications
An expeditious synthetic approach to chiral phenol 1, a key building block in the preparation of a series of drug candidates, is reported. The strategy includes a cost-effective and readily …
Number of citations: 15 pubs.acs.org
JJ Lucier, EC Tuazon, FF Bentley - Spectrochimica Acta Part A: Molecular …, 1968 - Elsevier
The infrared spectra of a number of normal and branched-chain aliphatic mononitriles have been recorded and studied in the range 667−250 cm −1 . The discussion is focused on the C…
Number of citations: 17 www.sciencedirect.com

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